molecular formula C16H15NO5S B3670791 (5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B3670791
M. Wt: 333.4 g/mol
InChI Key: ILYXWSMKAWQLEN-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the following steps:

    Formation of Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a base.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the thiazolidine-2,4-dione core with a propargyl halide.

    Formation of the Benzylidene Group: The final step involves the condensation of the intermediate with 2,3,4-trimethoxybenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a more saturated form.

    Substitution: The thiazolidine-2,4-dione core can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a saturated thiazolidine derivative.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazolidinedione derivatives are known for their potential as anti-inflammatory and anti-cancer agents. This compound may be studied for similar activities.

Medicine

In medicine, compounds of this class have been investigated for their potential as antidiabetic agents due to their ability to modulate insulin sensitivity.

Industry

Industrially, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes involved in metabolic pathways, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar applications in diabetes treatment.

Uniqueness

What sets (5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione apart is its unique structural features, such as the prop-2-yn-1-yl and trimethoxybenzylidene groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(5E)-3-prop-2-ynyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-5-8-17-15(18)12(23-16(17)19)9-10-6-7-11(20-2)14(22-4)13(10)21-3/h1,6-7,9H,8H2,2-4H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYXWSMKAWQLEN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.